Cas no 785762-36-9 (1-(4-Bromophenyl)-2-methylpropan-1-amine)

1-(4-Bromophenyl)-2-methylpropan-1-amine is a brominated aromatic amine compound characterized by its distinct molecular structure, featuring a 4-bromophenyl group and a branched 2-methylpropylamine moiety. This compound is of interest in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the synthesis of complex aromatic systems. The steric influence of the 2-methylpropyl group may also impart selectivity in certain transformations. The compound is typically handled under controlled conditions due to its amine functionality, requiring appropriate storage and handling protocols to ensure stability.
1-(4-Bromophenyl)-2-methylpropan-1-amine structure
785762-36-9 structure
Product Name:1-(4-Bromophenyl)-2-methylpropan-1-amine
CAS No:785762-36-9
MF:C10H14BrN
MW:228.128861904144
CID:4659032
PubChem ID:15890219
Update Time:2025-06-08

1-(4-Bromophenyl)-2-methylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromophenyl)-2-methylpropan-1-amine
    • alpha-Isopropyl-4-bromobenzylamine
    • 1-(4-bromophenyl)-2-methyl propan-1-amine
    • N12796
    • SCHEMBL9966479
    • AKOS000169770
    • 785762-36-9
    • (1S)-1-(4-bromophenyl)-2-methylpropan-1-amine
    • DB-201022
    • EN300-1263879
    • AKOS022259287
    • SOYPVVIXRRAUTP-UHFFFAOYSA-N
    • 1-(4-Bromophenyl)-2-methylpropan-1-amine
    • Inchi: 1S/C10H14BrN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3
    • InChI Key: SOYPVVIXRRAUTP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C(C)C)N

Computed Properties

  • Exact Mass: 227.03096g/mol
  • Monoisotopic Mass: 227.03096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26

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Additional information on 1-(4-Bromophenyl)-2-methylpropan-1-amine

Chemical Profile of 1-(4-Bromophenyl)-2-methylpropan-1-amine (CAS No. 785762-36-9)

1-(4-Bromophenyl)-2-methylpropan-1-amine, identified by the chemical identifier CAS No. 785762-36-9, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a brominated aromatic ring and an amine-substituted alkyl chain, has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of the bromine atom at the para position of the phenyl ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The compound belongs to a class of aromatic amines that are widely explored for their pharmacological properties. The 4-bromo substituent on the phenyl ring not only influences the electronic properties of the molecule but also facilitates further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive molecules.

The amine group at the terminal position of the propyl chain provides a nucleophilic site that can engage in various chemical transformations, including acylation, alkylation, and condensation reactions. This versatility makes 1-(4-Bromophenyl)-2-methylpropan-1-amine a versatile building block for designing novel pharmacophores. In recent years, there has been a surge in interest for such intermediates due to their role in developing small-molecule drugs targeting various diseases.

Recent advancements in drug discovery have highlighted the importance of aromatic amine derivatives in addressing neurological disorders, inflammatory conditions, and even oncological diseases. The structural motif present in 1-(4-Bromophenyl)-2-methylpropan-1-amine aligns well with these therapeutic areas. For instance, studies have demonstrated that molecules containing brominated phenyl rings exhibit enhanced binding affinity to certain protein targets, which is crucial for drug efficacy.

In the context of medicinal chemistry, the synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-amine involves multi-step organic transformations that require precise control over reaction conditions. The bromination step is particularly critical, as it determines the regioselectivity and yield of subsequent reactions. Modern synthetic methodologies have improved the efficiency of these processes, allowing for scalable production of this compound.

One notable application of 1-(4-Bromophenyl)-2-methylpropan-1-amine is in the development of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with minimal side effects. The brominated phenyl ring and amine functionalities make this compound an attractive scaffold for such inhibitors.

The pharmaceutical industry has also explored 1-(4-Bromophenyl)-2-methylpropan-1-amine as a precursor for nonsteroidal anti-inflammatory drug (NSAID) analogs. NSAIDs are widely used for their pain-relieving and anti-inflammatory properties. By modifying the structure of known NSAIDs and incorporating similar motifs like the one found in 1-(4-Bromophenyl)-2-methylpropan-1-amine, scientists can develop new compounds with improved efficacy and reduced gastrointestinal toxicity.

Another area where this compound has shown promise is in the development of antiviral agents. The ability to functionalize both the aromatic ring and the amine group allows for the creation of molecules that can interact with viral enzymes or receptors. This has led to several studies exploring its potential as an intermediate in synthesizing antiviral drugs targeting RNA viruses.

The chemical properties of 1-(4-Bromophenyl)-2-methylpropan-1-amine also make it useful in materials science applications. For example, its ability to participate in cross-coupling reactions enables its use in synthesizing conjugated polymers for organic electronics. These polymers are used in flexible displays and solar cells due to their excellent charge transport properties.

In conclusion, 1-(4-Bromophenyl)-2-methylpropan-1-amine (CAS No. 785762-36-9) is a multifaceted compound with significant potential across various fields of chemistry and biology. Its structural features make it a valuable intermediate for drug discovery, material science, and industrial applications. As research continues to uncover new methodologies for its synthesis and utilization, its importance is likely to grow further.

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